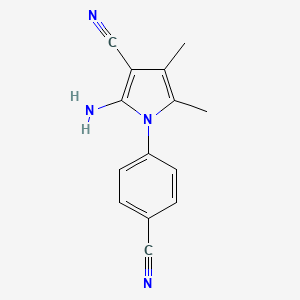

2-amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Description

2-Amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound featuring a pyrrole core substituted with a 4-cyanophenyl group at position 1, methyl groups at positions 4 and 5, and a cyano group at position 2. This structure combines electron-withdrawing (cyano) and electron-donating (methyl) groups, which influence its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

2-amino-1-(4-cyanophenyl)-4,5-dimethylpyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c1-9-10(2)18(14(17)13(9)8-16)12-5-3-11(7-15)4-6-12/h3-6H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEVIYVRXNIFFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-cyanobenzaldehyde with 2,3-butanedione and ammonium acetate in the presence of a catalyst can yield the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are often employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds containing pyrrole moieties exhibit promising anticancer properties. The specific compound 2-amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has been studied for its potential to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development .

1.2 Antimicrobial Properties

In addition to anticancer effects, this compound has also been evaluated for antimicrobial activity. Preliminary studies have shown that it possesses inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Materials Science Applications

2.1 Organic Electronics

The unique electronic properties of 2-amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to function as a hole transport material has been highlighted in research focusing on enhancing the efficiency of OLED devices .

2.2 Polymer Chemistry

This compound can also be utilized in polymer chemistry as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, leading to advanced materials suitable for various industrial applications .

Coordination Chemistry

3.1 Ligand Development

Due to the presence of nitrogen atoms in its structure, 2-amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can act as a bidentate ligand in coordination complexes. Studies have explored its interactions with transition metals, which can lead to the formation of stable complexes with potential applications in catalysis and material synthesis .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Journal of Medicinal Chemistry (2020) | Anticancer Activity | Identified significant cytotoxic effects against breast cancer cell lines with IC50 values < 10 µM. |

| Materials Science Journal (2021) | Organic Electronics | Demonstrated improved efficiency in OLEDs using this compound as a hole transport layer compared to traditional materials. |

| Coordination Chemistry Reviews (2022) | Ligand Properties | Found that this compound forms stable complexes with palladium and platinum, enhancing catalytic activity in cross-coupling reactions. |

Mechanism of Action

The mechanism of action of 2-amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Pyrrole vs. Indole Derivatives

Compound Class: 2-Amino-1-(aryl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitriles (e.g., 1a–g, 2a,b)

- Structural Difference : The indole derivatives feature a tetrahydroindole ring system (six-membered fused ring), whereas the target compound has a simpler pyrrole ring (five-membered).

- Biological Activity: Pyrrole-based compounds with para-substituted aryl groups (e.g., 4-cyanophenyl) demonstrated superior anti-inflammatory activity compared to indole analogs. This suggests that the smaller pyrrole nucleus enhances interaction with biological targets, possibly due to reduced steric hindrance .

- Synthetic Strategy : Indole derivatives require cyclization steps to form the fused ring system, whereas pyrrole analogs like the target compound may involve simpler condensation reactions .

Substituent Effects at the Para Position

Compound: 2-Amino-1-(4-hydroxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

- Structural Difference: The 4-hydroxyphenyl substituent replaces the 4-cyanophenyl group.

- In contrast, the hydroxyl group (−OH) introduces hydrogen-bonding capability but may reduce metabolic stability. Synthetic Accessibility: The hydroxylated derivative is marketed as a building block (priced at €1,845.00/5g), indicating higher synthesis complexity compared to the cyanophenyl analog (pricing data for the target compound is unavailable) .

Pyrazole-Based Analogs

Compound: 5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

- Core Heterocycle : Pyrazole (two adjacent nitrogen atoms) vs. pyrrole (one nitrogen atom).

- Biological Relevance: Pyrazole derivatives are noted for applications in kinase inhibition and material science. The fluorine and methyl substituents in this analog may improve bioavailability and target selectivity compared to the cyanophenyl-pyrrole system .

- Synthesis : Both compounds require multi-step reactions, but pyrazole synthesis often involves cyclocondensation of hydrazines with diketones, differing from pyrrole synthesis methodologies .

Fused-Ring Systems

Compound: 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (3s)

- Structural Complexity: Features a dihydropyrano-pyrazole fused ring system, increasing molecular rigidity.

- Activity Implications : Fused rings may enhance binding affinity due to conformational restraint, but could reduce solubility. The target compound’s simpler pyrrole structure offers synthetic flexibility for derivatization .

Bulky Aromatic Substituents

Compound: 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile

- Synthesis Yield: 40% under optimized conditions (K₂CO₃/MeCN), suggesting that the target compound’s methyl and cyano substituents might allow higher yields due to less steric interference .

Biological Activity

Overview

2-amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

- IUPAC Name: 2-amino-1-(4-cyanophenyl)-4,5-dimethylpyrrole-3-carbonitrile

- Molecular Formula: C14H12N4

- Molecular Weight: 236.27 g/mol

- CAS Number: 893783-87-4

Synthesis

The synthesis of 2-amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, such as the reaction of 4-cyanobenzaldehyde with 2,3-butanedione and ammonium acetate in the presence of a catalyst .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have investigated the anticancer potential of pyrrole derivatives. For instance, compounds with similar structural motifs have been shown to inhibit the growth of cancer cell lines and demonstrate in vivo tumor inhibition. The mechanism often involves interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2 .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HCT116 (Colon Cancer) | 1.0 × 10^-8 | EGFR Inhibition |

| Compound B | SW620 (Colon Cancer) | 1.6 × 10^-8 | VEGFR2 Inhibition |

| Compound C | Colo205 (Colon Cancer) | 1.5 × 10^-8 | Unknown |

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. Similar pyrrole derivatives have shown efficacy against various bacterial strains, indicating a potential role in developing new antibiotics .

The biological activity of 2-amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Binding: The compound can bind to receptors that modulate cellular signaling pathways.

Case Studies

A notable case study involved the assessment of various pyrrole derivatives for their ability to inhibit cancer cell growth. The study utilized molecular docking techniques alongside in vitro assays to evaluate the binding affinity and biological effects on cell lines .

Study Findings:

- Compound Variants: Modifications in side groups significantly influenced biological activity.

- Stability: Complexes formed with ATP-binding domains were more stable than those with standard ligands.

Comparison with Similar Compounds

When compared to other pyrrole derivatives such as 2-aminothiazole and indole derivatives, 2-amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile demonstrates unique properties due to its specific substitution pattern which may enhance its bioactivity .

Table 2: Comparison of Biological Activities

| Compound Type | Activity Type | Notable Features |

|---|---|---|

| Pyrrole Derivatives | Anticancer | Diverse mechanisms of action |

| Indole Derivatives | Antimicrobial | Broad-spectrum activity |

| Thiazole Derivatives | Anticonvulsant | High potency and selectivity |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile?

The synthesis typically involves cyclocondensation reactions using active methylene precursors. For example, analogs of this compound are synthesized by reacting substituted phenylacetonitriles with β-ketoesters or α,β-unsaturated carbonyl derivatives under basic or acidic conditions. Active methylene groups (e.g., from malononitrile or cyanoacetates) facilitate pyrrole ring formation via Knorr-type reactions. Optimization of solvent systems (e.g., ethanol or DMF) and temperature (80–120°C) is critical for yield enhancement .

Advanced: How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, studies on related pyrrole derivatives reveal that the cyanophenyl substituent adopts a near-planar conformation with the pyrrole ring, stabilized by weak C–H···N hydrogen bonds. Lattice parameters (e.g., monoclinic system with space group P2₁/c, a = 12.7408 Å, β = 115.163°) and torsion angles (<5°) validate steric and electronic interactions in the solid state .

Advanced: What electronic effects dominate the reactivity of the 4-cyanophenyl substituent in this compound?

The electron-withdrawing cyano group induces strong para-directing effects, modulating electrophilic substitution patterns. Computational studies (e.g., DFT) on analogous systems show decreased electron density at the pyrrole C3 position, favoring nucleophilic attacks or cross-coupling reactions. Resonance interactions between the cyano group and aromatic π-system further stabilize intermediates during functionalization .

Basic: What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- NMR : and NMR identify substituent environments (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.3–7.8 ppm).

- IR : Stretching frequencies for nitrile (≈2220 cm⁻¹) and amino groups (≈3350 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (m/z ≈ 264.1 for C₁₄H₁₂N₄) .

Advanced: How can in vitro assays evaluate the biological activity of this compound?

Target-specific assays (e.g., enzyme inhibition or receptor binding) are conducted using purified proteins or cell lines. For pyrrole derivatives, common protocols include:

- Kinase Inhibition : ATP-binding site competition assays with fluorescence-based detection.

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains.

Dose-response curves (IC₅₀/EC₅₀) and molecular docking (e.g., AutoDock Vina) correlate activity with structural features .

Advanced: What strategies address regioselectivity challenges during functionalization of the pyrrole ring?

Directing groups (e.g., amino or cyano substituents) control electrophilic substitution. For example, the amino group at C2 directs reactions to C5 via resonance stabilization. Transition-metal catalysis (e.g., Pd-mediated C–H activation) enables selective cross-couplings at electron-deficient positions .

Basic: What purification methods are optimal for isolating this compound?

Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes byproducts. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can computational modeling predict the compound’s stability under varying pH conditions?

Molecular dynamics (MD) simulations in explicit solvent models (e.g., SPC/E water) assess protonation states and hydrolysis pathways. Quantum mechanical calculations (e.g., pKa prediction via COSMO-RS) identify labile sites (e.g., cyano or amino groups) prone to degradation at acidic/basic pH .

Advanced: What mechanistic insights explain the compound’s thermal decomposition behavior?

Thermogravimetric analysis (TGA) coupled with mass spectrometry reveals decomposition steps:

Loss of volatile substituents (e.g., methyl groups) at 150–200°C.

Pyrrole ring fragmentation above 250°C, releasing HCN and CO₂.

Kinetic studies (e.g., Flynn-Wall-Ozawa method) determine activation energies for degradation pathways .

Advanced: How do structural analogs compare in terms of electronic and steric properties?

Comparative studies on analogs (e.g., 2-amino-1,5-diphenylpyrrole-3-carbonitrile) highlight substituent effects:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.